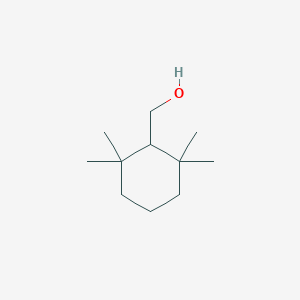
(2,2,6,6-Tetramethylcyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2,6,6-Tetramethylcyclohexyl)methanol is an organic compound with the molecular formula C11H22O It is a cyclohexanol derivative characterized by the presence of four methyl groups at the 2 and 6 positions of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylcyclohexyl)methanol typically involves the hydrogenation of (2,2,6,6-Tetramethylcyclohexyl)ketone. The hydrogenation process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions of temperature and pressure. The reaction can be represented as follows:
(2,2,6,6-Tetramethylcyclohexyl)ketone+H2Pd/Cthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
(2,2,6,6-Tetramethylcyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2,2,6,6-Tetramethylcyclohexyl)ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to (2,2,6,6-Tetramethylcyclohexane) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: (2,2,6,6-Tetramethylcyclohexyl)ketone.
Reduction: (2,2,6,6-Tetramethylcyclohexane).
Substitution: (2,2,6,6-Tetramethylcyclohexyl)chloride.
科学的研究の応用
(2,2,6,6-Tetramethylcyclohexyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,2,6,6-Tetramethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2,2,6,6-Tetramethylcyclohexyl)ketone
- (2,2,6,6-Tetramethylcyclohexane)
- (2,2,6,6-Tetramethylcyclohexyl)chloride
Uniqueness
(2,2,6,6-Tetramethylcyclohexyl)methanol is unique due to its specific structural features, such as the presence of four methyl groups on the cyclohexane ring, which influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H22O |
|---|---|
分子量 |
170.29 g/mol |
IUPAC名 |
(2,2,6,6-tetramethylcyclohexyl)methanol |
InChI |
InChI=1S/C11H22O/c1-10(2)6-5-7-11(3,4)9(10)8-12/h9,12H,5-8H2,1-4H3 |
InChIキー |
SYBAMBUWFXNSNI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1CO)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


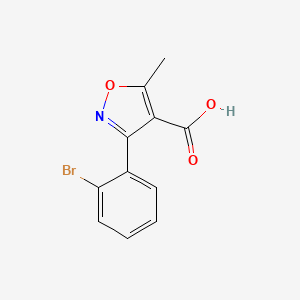
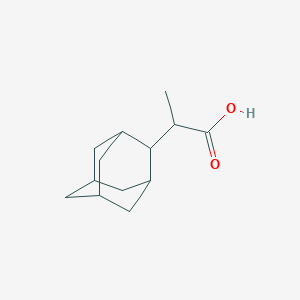
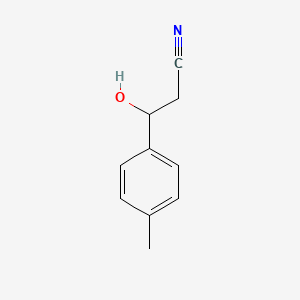
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
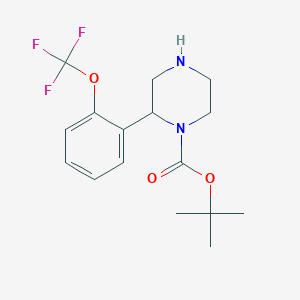
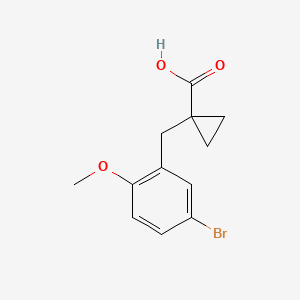
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
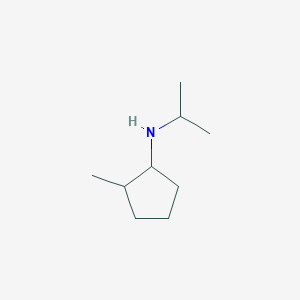
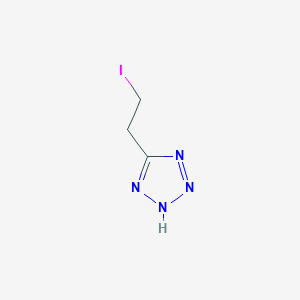
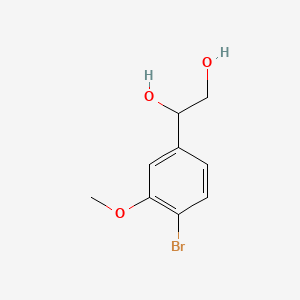
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)
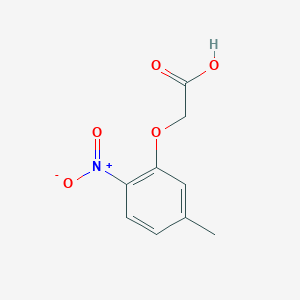
![rac-(3aR,7aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyran-7a-carboxylicacid](/img/structure/B15313339.png)
